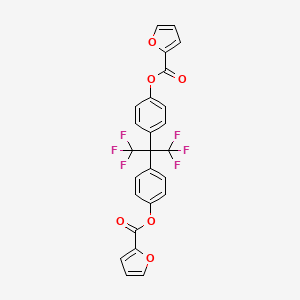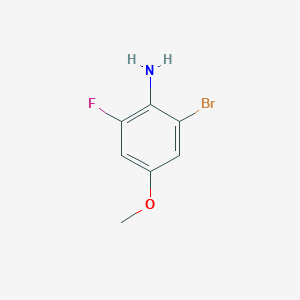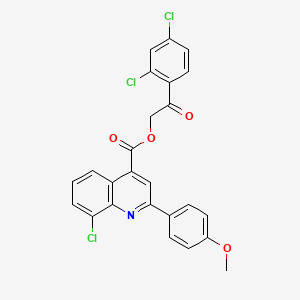
5,5'-(Oxydiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE is a compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the thiadiazole ring.
Introduction of the ethoxyethyl group: The thiadiazole ring is then reacted with 2-chloroethanol in the presence of a base to introduce the ethoxyethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of 5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino groups to corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition, particularly urease inhibition, which is relevant for treating infections caused by Helicobacter pylori.
Industrial Applications: The compound can be used as a precursor for the synthesis of other thiadiazole derivatives with various industrial applications, including agriculture and material science.
Mechanism of Action
The mechanism of action of 5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like urease by binding to their active sites, thereby preventing the conversion of substrates to products. This inhibition can lead to a decrease in the survival and proliferation of certain bacteria, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2,5-Diamino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Known for its antimicrobial properties.
1,3,4-Thiadiazol-2-amine, 5-(methylthio)-: Studied for its potential as an antimicrobial agent.
Uniqueness
5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE is unique due to the presence of the ethoxyethyl group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thiadiazole derivatives and may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C8H12N6OS2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethoxy]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H12N6OS2/c9-7-13-11-5(16-7)1-3-15-4-2-6-12-14-8(10)17-6/h1-4H2,(H2,9,13)(H2,10,14) |
InChI Key |
SXZMSRUCYDWLHW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCC1=NN=C(S1)N)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-Dimethylphenyl)-2-oxoethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470301.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12470305.png)

![Dimethyl 3-methyl-5-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B12470316.png)
![N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12470318.png)



![N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide](/img/structure/B12470332.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470338.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)butanamide](/img/structure/B12470342.png)


![4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol](/img/structure/B12470354.png)
